molecular formula C20H22ClN3O2S B2700218 4-{4-[(4-chloro-2,5-dimethylphenyl)sulfonyl]piperazino}-1H-indole CAS No. 256458-62-5

4-{4-[(4-chloro-2,5-dimethylphenyl)sulfonyl]piperazino}-1H-indole

Cat. No.: B2700218
CAS No.: 256458-62-5
M. Wt: 403.93
InChI Key: DMLAWZWWDBBDOO-UHFFFAOYSA-N
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Description

4-{4-[(4-chloro-2,5-dimethylphenyl)sulfonyl]piperazino}-1H-indole is a complex organic compound that features a sulfonylpiperazine group attached to an indole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(4-chloro-2,5-dimethylphenyl)sulfonyl]piperazino}-1H-indole typically involves multiple steps, starting with the preparation of the sulfonylpiperazine intermediate. The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and catalysts like palladium on carbon. The final step involves the coupling of the sulfonylpiperazine intermediate with the indole core under controlled temperature and pH conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting reaction conditions is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-{4-[(4-chloro-2,5-dimethylphenyl)sulfonyl]piperazino}-1H-indole can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

4-{4-[(4-chloro-2,5-dimethylphenyl)sulfonyl]piperazino}-1H-indole has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{4-[(4-chloro-2,5-dimethylphenyl)sulfonyl]piperazino}-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonylpiperazine group is known to enhance binding affinity, while the indole core can interact with hydrophobic pockets within the target molecule. This dual interaction can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(4-chloro-2,5-dimethylphenyl)sulfonylpiperazin-1-yl]phenyl]ethanone
  • [4-(4-chloro-2,5-dimethylphenyl)sulfonylpiperazin-1-yl]-(furan-2-yl)methanone

Uniqueness

Compared to similar compounds, 4-{4-[(4-chloro-2,5-dimethylphenyl)sulfonyl]piperazino}-1H-indole stands out due to its indole core, which provides unique electronic and steric properties. These properties can enhance its interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

4-[4-(4-chloro-2,5-dimethylphenyl)sulfonylpiperazin-1-yl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O2S/c1-14-13-20(15(2)12-17(14)21)27(25,26)24-10-8-23(9-11-24)19-5-3-4-18-16(19)6-7-22-18/h3-7,12-13,22H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMLAWZWWDBBDOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)C)S(=O)(=O)N2CCN(CC2)C3=CC=CC4=C3C=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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